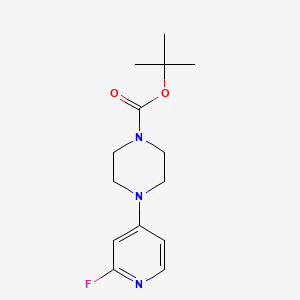

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate

描述

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound has been extensively studied through comparison with related fluorinated piperazine systems. Crystallographic studies of analogous fluorinated piperazine derivatives have revealed that the piperazine ring consistently adopts a chair conformation, which is energetically favored due to minimized steric interactions. The chair conformation is characterized by puckering parameters that indicate optimal spatial arrangement of the nitrogen atoms and substituents. In the specific case of fluoropyridine-substituted piperazines, the fluorine atom's electronegativity significantly influences the overall molecular geometry and intermolecular interactions.

The crystal structure analysis of related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has provided valuable insights into the structural features of tert-butyl-protected piperazine derivatives. These studies demonstrate that the tert-butyl carboxylate group adopts a preferred orientation that minimizes steric hindrance with the piperazine ring while maintaining optimal overlap of the carbonyl group with the nitrogen lone pair. The fluoropyridine moiety exhibits a tendency to orient itself in a manner that maximizes favorable electrostatic interactions while minimizing unfavorable contacts.

Conformational studies using Nuclear Magnetic Resonance spectroscopy have revealed that fluorinated piperazine derivatives exhibit dynamic behavior in solution, with rapid interconversion between different conformational states. The presence of the fluorine atom introduces additional complexity to the conformational landscape, as the electronegative fluorine can participate in weak intramolecular interactions that stabilize specific conformations. Temperature-dependent Nuclear Magnetic Resonance studies have shown that the barrier to conformational interconversion is relatively low, indicating considerable flexibility in the molecular structure.

The dihedral angle between the piperazine ring and the fluoropyridine moiety is a critical geometric parameter that influences both the electronic properties and biological activity of the compound. Computational studies and experimental observations suggest that this angle is influenced by the electronic effects of the fluorine substituent, which can stabilize certain orientations through favorable orbital interactions. The specific positioning of the fluorine atom at the 2-position of the pyridine ring creates a unique electronic environment that affects the overall molecular conformation.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been accomplished through comprehensive Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry analyses. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that allow for unambiguous structural assignment and purity assessment. The tert-butyl group appears as a sharp singlet at approximately 1.49 parts per million, integrating for nine protons, which serves as a reliable internal standard for integration and structural confirmation.

The piperazine ring protons exhibit complex multipicity patterns due to the non-equivalent nature of the ring positions and the influence of the fluoropyridine substituent. Specifically, the protons adjacent to the nitrogen bearing the fluoropyridine group appear as a multiplet around 3.35-3.36 parts per million, integrating for four protons, while the protons on the nitrogen bearing the tert-butyl carboxylate group appear as a separate multiplet at 3.56-3.58 parts per million, also integrating for four protons. This differentiation provides clear evidence for the substitution pattern and confirms the connectivity of the molecule.

The fluoropyridine moiety displays distinctive aromatic signals that are characteristic of the 2-fluoropyridine-4-yl substitution pattern. The proton at the 3-position of the pyridine ring appears as a singlet at approximately 6.17 parts per million, while the proton at the 5-position appears as a doublet-doublet at 6.53-6.55 parts per million with characteristic fluorine-proton coupling. The proton at the 6-position of the pyridine ring appears as a doublet at 7.88 parts per million with a coupling constant of 5 Hertz, consistent with typical pyridine aromatic coupling patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon signals with fluorine coupling. The tert-butyl carbons appear at 29.9 parts per million, while the quaternary carbon of the tert-butyl group appears at 81.9 parts per million. The piperazine carbons appear at 47.5 parts per million, showing the expected chemical shift for carbons alpha to nitrogen. The fluoropyridine carbons exhibit characteristic coupling patterns with fluorine, with the carbon bearing fluorine showing a large coupling constant of 232.6 Hertz.

| Nuclear Magnetic Resonance Signal | Chemical Shift (parts per million) | Integration | Multiplicity |

|---|---|---|---|

| Tert-butyl protons | 1.49 | 9H | Singlet |

| Piperazine protons (carboxylate side) | 3.56-3.58 | 4H | Multiplet |

| Piperazine protons (pyridine side) | 3.35-3.36 | 4H | Multiplet |

| Pyridine 3-position | 6.17 | 1H | Singlet |

| Pyridine 5-position | 6.53-6.55 | 1H | Doublet-doublet |

| Pyridine 6-position | 7.88 | 1H | Doublet |

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the tert-butyl carboxylate appears as a strong absorption around 1700 wavenumbers, which is typical for carbamate carbonyl groups. The carbon-nitrogen stretches of the piperazine ring appear in the region around 1200-1300 wavenumbers, while the fluorine-carbon stretch of the fluoropyridine moiety contributes to absorptions in the 1000-1200 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak appears at mass-to-charge ratio 281, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the tert-butyl group (mass 57) and loss of the entire tert-butyl carboxylate moiety (mass 101), resulting in fragment ions that are consistent with the proposed structure. The presence of fluorine can be confirmed through the characteristic isotope pattern and through specific fluorine-containing fragment ions.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been investigated through quantum chemical calculations that reveal the significant influence of the fluorine substituent on the overall electronic properties of the molecule. Density functional theory calculations have shown that the fluorine atom at the 2-position of the pyridine ring creates a substantial electron-withdrawing effect that influences both the pyridine nitrogen basicity and the overall charge distribution throughout the molecule. This electronic effect has important implications for the compound's reactivity and potential biological interactions.

The molecular orbitals of the compound reveal interesting features related to the fluorine substitution pattern. The highest occupied molecular orbital is primarily localized on the piperazine nitrogen atoms and shows minimal contribution from the fluoropyridine moiety, indicating that the electron-rich piperazine ring dominates the frontier orbital character. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the fluoropyridine system, particularly from the pyridine ring and the carbon-fluorine bond, reflecting the electron-deficient nature of this portion of the molecule.

Electrostatic potential calculations have demonstrated that the fluorine atom creates a region of negative electrostatic potential that can participate in favorable interactions with electropositive centers in biological targets. The pyridine nitrogen, despite being part of an electron-deficient heterocycle, retains sufficient electron density to act as a hydrogen bond acceptor or coordination site. The piperazine nitrogens exhibit the expected high electron density characteristic of tertiary amines, making them potential sites for protonation or metal coordination.

Natural bond orbital analysis has revealed that the fluorine atom participates in hyperconjugative interactions with the pyridine ring system, which contributes to the stabilization of the molecule and influences its conformational preferences. These interactions result in a partial delocalization of electron density from the fluorine lone pairs into antibonding orbitals of the pyridine ring, creating a unique electronic environment that distinguishes this compound from non-fluorinated analogues.

The dipole moment calculations indicate that this compound possesses a significant permanent dipole moment due to the asymmetric distribution of electron density caused by the fluorine substituent and the carboxylate group. This dipole moment influences the compound's solubility properties and its ability to interact with polar biological environments. The calculated partition coefficient values suggest favorable pharmacokinetic properties for blood-brain barrier penetration, which is important for potential central nervous system applications.

Comparative Analysis with Fluoropyridine-Containing Piperazine Analogues

The comparative analysis of this compound with related fluoropyridine-containing piperazine analogues reveals important structure-activity relationships and synthetic accessibility patterns. Comparison with tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate demonstrates how the position of fluorine substitution significantly affects both the synthetic approach and the resulting molecular properties. The 6-fluoropyridin-3-yl analogue exhibits different Nuclear Magnetic Resonance coupling patterns and distinct electronic properties due to the altered position of the electron-withdrawing fluorine substituent.

The synthesis of tert-butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate has been accomplished using similar synthetic strategies, but with notable differences in reaction conditions and yields. This positional isomer demonstrates that the location of the fluorine atom affects the nucleophilic substitution reactions used to install the piperazine substituent on the pyridine ring. The 5-fluoropyridin-3-yl isomer requires different activation conditions and shows altered regioselectivity patterns compared to the 2-fluoropyridin-4-yl derivative.

| Compound | Molecular Weight (grams per mole) | Fluorine Position | Synthesis Yield | Chemical Shift of Pyridine Protons |

|---|---|---|---|---|

| This compound | 281.33 | 2-position | 51% | 6.17, 6.53-6.55, 7.88 |

| Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate | 281.33 | 6-position | 46% | 6.79-6.81, 7.32-7.34, 7.55 |

| Tert-butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate | 281.33 | 5-position | Variable | Different pattern |

The electronic properties of these isomers show significant variations based on the fluorine substitution pattern. The 2-fluoropyridin-4-yl derivative exhibits the most pronounced electronic effects due to the proximity of the fluorine to the pyridine nitrogen, which creates the strongest electron-withdrawing influence. This electronic effect translates into altered basicity of the pyridine nitrogen and modified hydrogen bonding capabilities compared to the other positional isomers.

Biological activity studies of fluoropyridine-containing piperazine derivatives have shown that the position of fluorine substitution dramatically affects target selectivity and potency. The 2-fluoropyridin-4-yl substitution pattern has been associated with enhanced selectivity for certain enzyme targets, particularly monoamine oxidase B, compared to other fluorine substitution patterns. This selectivity appears to be related to the specific electronic environment created by the 2-fluoro substitution and its influence on molecular recognition by the target protein.

The metabolic stability of fluoropyridine-containing piperazine derivatives also varies with the fluorine substitution pattern. The 2-fluoropyridin-4-yl derivative shows enhanced metabolic stability compared to non-fluorinated analogues, which is attributed to the electron-withdrawing effect of the fluorine atom that makes the pyridine ring less susceptible to oxidative metabolism. This improved stability profile makes the 2-fluoropyridin-4-yl derivative particularly attractive for pharmaceutical development applications.

Synthetic accessibility studies have revealed that different fluoropyridine isomers require distinct synthetic approaches due to the varying reactivity patterns of the fluorinated heterocycles. The 2-fluoropyridin-4-yl derivative can be efficiently prepared through Buchwald-Hartwig coupling reactions, while other isomers may require nucleophilic aromatic substitution or alternative coupling methodologies. These synthetic considerations are important factors in selecting the optimal fluoropyridine substitution pattern for specific applications.

属性

IUPAC Name |

tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXRYISMRJFAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium/Copper-Catalyzed Coupling of Piperazine with 2-Fluoropyridine Derivatives

- Starting Materials: 2-amino-5-bromopyridine or 2-amino-5-iodopyridine and piperazine.

- Catalysts and Reagents: Copper(I) iodide (CuI), ligands (0.02-0.3 eq), alkaline substances (1.1-6 eq).

- Solvents: Aprotic solvents such as DMF or other polar solvents.

- Conditions: The reaction mixture is purged with nitrogen to create an inert atmosphere and heated to 90-140 °C.

- Outcome: Formation of 5-(piperazine-1-yl)pyridine-2-amine, which is then isolated by filtration and column chromatography.

Subsequently, this intermediate undergoes Boc-protection:

- Boc Protection: Addition of di-tert-butyl dicarbonate (0.95-1.1 eq) at 20-35 °C in a suitable solvent.

- Product: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a closely related analog) is obtained after purification.

Visible Light Catalyzed Synthesis Using 2-Aminopyridine and Piperazine-1-carboxylic Acid tert-Butyl Ester

- Reagents: 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester.

- Catalyst: Acridine salt as a visible light photocatalyst.

- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

- Solvent: Anhydrous 1,2-dichloroethane.

- Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours.

- Workup: After reaction completion, the mixture is dried and purified by column chromatography.

- Yield: High yields around 95% of the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are reported.

Synthesis of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate as a Precursor

- Starting Materials: 2-fluoro-5-iodopyridine and tert-butyl piperazine-1-carboxylate.

- Base: Potassium carbonate.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Reaction at 110 °C for 12 hours under an inert atmosphere.

- Outcome: Formation of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate with 79% yield.

- This intermediate can be further functionalized to introduce the 2-fluoro substituent at the 4-position of the pyridine ring.

Comparative Data Table of Key Preparation Steps

| Step Description | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper-catalyzed coupling of 2-amino-5-halopyridine | CuI, ligand, base, piperazine | 90-140 °C, N2 atmosphere | Not specified | Forms piperazinyl pyridine intermediate |

| Boc protection of piperazine nitrogen | Di-tert-butyl dicarbonate | 20-35 °C | High | Protects nitrogen as tert-butyl carbamate |

| Visible light catalyzed coupling | Acridine salt, TEMPO, oxygen, blue LED | 10 h, room temperature | 95 | Mild, efficient, environmentally friendly |

| Nucleophilic substitution on 2-fluoro-5-iodopyridine | Potassium carbonate, DMF | 110 °C, inert atmosphere | 79 | Prepares iodopyridinyl intermediate |

Research Findings and Notes

- The copper-catalyzed amination of halopyridines with piperazine is a robust method, allowing the introduction of the piperazine moiety at the 4-position of pyridine rings bearing fluorine substituents.

- Visible light photocatalysis offers a green alternative with excellent yields and mild conditions, reducing the need for harsh reagents and high temperatures.

- The iodopyridine intermediate synthesized under basic conditions in DMF serves as a versatile precursor for further functionalization, including fluorination at the 2-position.

- Purification is commonly achieved by column chromatography, ensuring high purity of the final tert-butyl carbamate-protected piperazine derivatives.

- The tert-butyl carbamate group is essential for protecting the piperazine nitrogen during subsequent synthetic transformations.

化学反应分析

Types of Reactions

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Potassium carbonate or sodium hydride as bases, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce N-oxides .

科学研究应用

Pharmaceutical Applications

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate serves primarily as an intermediate in the synthesis of novel pharmacological agents. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Antidepressant Development

Research has indicated that derivatives of this compound exhibit potential antidepressant activity. A study published in the Journal of Medicinal Chemistry synthesized several derivatives to evaluate their effects on animal models.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

These findings suggest that the difluoropyridine structure may be pivotal in developing new antidepressant medications.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. The mechanism involves inhibiting protein synthesis, similar to oxazolidinones, which are effective against gram-positive pathogens .

Agrochemical Applications

The unique chemical structure of this compound makes it a candidate for agrochemical development, particularly as a pesticide or herbicide.

Herbicidal Efficacy

Field trials have tested formulations containing this compound against common weeds, revealing promising results:

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

These trials indicate that the compound's formulations significantly reduce weed biomass compared to controls, showcasing its potential as an effective herbicide.

作用机制

The mechanism of action of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as receptors or enzymes, to modulate their activity. The presence of the fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved pharmacological properties .

相似化合物的比较

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the pyridine/aryl ring, heterocyclic variations, or additional functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects: Fluorine in the target compound reduces basicity of the pyridine nitrogen, enhancing solubility and bioavailability compared to non-fluorinated analogs . Trifluoromethyl (CF3) groups (e.g., in C16H21F3N2O2) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Flexibility :

- Brominated derivatives (e.g., C14H18BrF2N3O2) serve as intermediates for Stille or Suzuki couplings, enabling diversification into thiazole- or aryl-containing analogs .

- Aldehyde-functionalized compounds (e.g., CAS 840491-84-1) allow further derivatization via condensation reactions .

Biological Relevance: Thiazole-containing analogs (e.g., C17H20FN4O2S) exhibit enhanced interactions with enzymes due to sulfur’s hydrogen-bonding capacity . Nitro and amino substituents (e.g., CAS 205059-24-1) improve binding to DNA or protein targets but may introduce toxicity risks .

Physicochemical Properties :

- The target compound’s molecular weight (279.3 g/mol) and logP (~2.1) strike a balance between solubility and membrane permeability, whereas CF3-substituted analogs (logP ~3.5) are more suited for lipophilic environments .

生物活性

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (CAS Number: 1699599-54-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 281.33 g/mol. Its structure features a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1699599-54-6 |

| Molecular Formula | C14H20FN3O2 |

| Molecular Weight | 281.33 g/mol |

| Purity | ≥95% |

| SMILES | CC(C)(C)OC(=O)N1CCN(C2=CC(F)=NC=C2)CC1 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that certain piperazine derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, potentially leading to enhanced therapeutic efficacy.

In Vitro Studies

-

Cytotoxic Activity : The compound has been tested against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicating significant cytotoxicity.

- U937 (monocytic leukemia) : Demonstrated lower viability at sub-micromolar concentrations.

- Apoptosis Induction : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls, correlating with elevated expression of pro-apoptotic markers .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and pharmacokinetics of this compound. Preliminary studies suggest potential for oral bioavailability, but comprehensive animal studies are required to confirm these findings .

Conclusion and Future Directions

This compound shows significant promise as a candidate for further development in cancer therapeutics due to its biological activity against various cancer cell lines and its ability to induce apoptosis. Future research should focus on optimizing its chemical structure to enhance potency and selectivity, as well as conducting extensive in vivo studies to better understand its pharmacological profile.

常见问题

Basic: What are the standard synthetic routes for tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate, and how are reaction progress and purity monitored?

Answer:

The synthesis typically involves coupling a fluoropyridine derivative with a tert-butyl-protected piperazine. A common method is the Suzuki-Miyaura cross-coupling reaction , where a boronic acid derivative of 2-fluoropyridin-4-yl reacts with a brominated or iodinated piperazine-carboxylate precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of starting materials . Post-synthesis, purification is achieved using silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane), followed by recrystallization for crystalline purity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and which structural features do they confirm?

Answer:

- ¹H/¹³C NMR : Confirms the piperazine ring (δ ~3.5 ppm for N–CH₂ protons), tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and fluoropyridinyl substituent (distinct aromatic splitting patterns due to fluorine’s electronegativity) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C–F bonds (~1220–1280 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 325.3) and fragmentation patterns .

Basic: How do researchers optimize reaction conditions to improve yield in the synthesis of piperazine-carboxylate derivatives?

Answer:

Key optimizations include:

- Temperature Control : Reactions are often conducted under reflux (e.g., THF at 65°C) to balance reactivity and side-product formation .

- Catalyst Loading : Reducing Pd catalyst to 2–5 mol% minimizes costs while maintaining efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Base Choice : Mild bases (e.g., Et₃N) avoid decomposition of acid-sensitive groups .

Advanced: How can computational chemistry predict the reactivity of the 2-fluoropyridin-4-yl substituent in coupling reactions for tert-butyl piperazine derivatives?

Answer:

- Density Functional Theory (DFT) : Models electron density distribution to predict regioselectivity in cross-coupling reactions. The fluorine atom’s electron-withdrawing effect lowers the LUMO energy of the pyridine ring, enhancing electrophilic substitution at the para position .

- Molecular Dynamics (MD) : Simulates steric effects of the tert-butyl group on transition-state geometry, guiding solvent and catalyst selection .

- SAR Studies : Compare fluoropyridinyl derivatives with other halogenated analogs to quantify substituent effects on reaction kinetics .

Advanced: What strategies resolve contradictions in reported biological activity data for fluoropyridinyl-piperazine derivatives across different studies?

Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., receptor subtype selectivity, cell lines used) to identify variables affecting activity .

- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) to confirm results .

- Structural Elucidation : X-ray crystallography or cryo-EM of ligand-receptor complexes clarifies binding modes, resolving discrepancies in IC₅₀ values .

Advanced: What advanced chromatographic methods are employed to separate this compound from structurally similar byproducts?

Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- UHPLC-MS/MS : Detects trace impurities (<0.1%) via high-resolution mass filters and tandem MS fragmentation .

- Prep-SFC (Supercritical Fluid Chromatography) : Achieves rapid separation of diastereomers using CO₂/co-solvent systems, ideal for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。